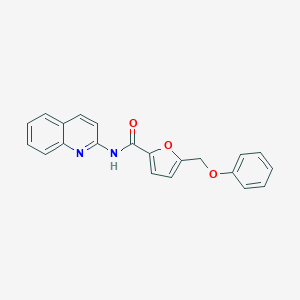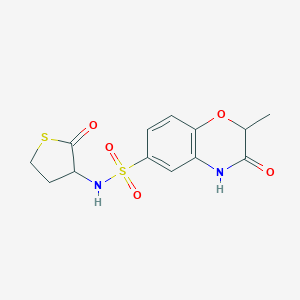![molecular formula C16H19FN2O2S B270677 N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)
N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide, commonly known as DEAB, is a chemical compound that belongs to the sulfonamide family. It is a potent inhibitor of aldehyde dehydrogenase (ALDH) enzymes, which are responsible for the metabolism of various endogenous and exogenous aldehydes. DEAB has been extensively studied for its scientific research applications, particularly in the field of stem cell biology.
Mécanisme D'action
DEAB works by inhibiting the activity of N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide enzymes, which are responsible for the metabolism of aldehydes. N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide enzymes are involved in the oxidation of retinaldehyde to retinoic acid, a key regulator of stem cell differentiation. By inhibiting N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide activity, DEAB prevents the conversion of retinaldehyde to retinoic acid, leading to the expansion of undifferentiated stem cells.
Biochemical and Physiological Effects:
DEAB has been shown to have a number of biochemical and physiological effects, particularly in the context of stem cell biology. It has been shown to enhance the survival and proliferation of stem cells in vitro, and to promote the maintenance of stem cell pluripotency. Additionally, DEAB has been shown to increase the efficiency of stem cell reprogramming, allowing for the generation of induced pluripotent stem cells (iPSCs) with greater efficiency.
Avantages Et Limitations Des Expériences En Laboratoire
DEAB has several advantages for use in lab experiments. It is a potent inhibitor of N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide enzymes, making it a valuable tool for studying the role of these enzymes in stem cell biology. Additionally, DEAB has been shown to be relatively non-toxic to cells, allowing for its use in long-term culture experiments. However, DEAB does have some limitations, including its potential to affect other cellular processes beyond N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide inhibition, and its relatively high cost compared to other reagents commonly used in stem cell research.
Orientations Futures
There are several potential future directions for research involving DEAB. One area of interest is the use of DEAB in combination with other reagents to enhance stem cell expansion and differentiation. Additionally, the development of more potent and selective N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide inhibitors could lead to the development of new therapies for a range of diseases, including cancer and cardiovascular disease. Finally, further studies are needed to elucidate the precise mechanisms by which DEAB affects stem cell biology, and to identify potential off-target effects that may limit its use in certain applications.
Méthodes De Synthèse
DEAB can be synthesized through several methods, including the reaction of 4-(diethylamino)aniline with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure DEAB.
Applications De Recherche Scientifique
DEAB has been widely used in scientific research, particularly in the field of stem cell biology. It is a potent inhibitor of N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide enzymes, which are responsible for the oxidation of retinaldehyde to retinoic acid, a key regulator of stem cell differentiation. By inhibiting N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide activity, DEAB can prevent the differentiation of stem cells into specific cell types, allowing for the expansion of undifferentiated stem cells in vitro.
Propriétés
Nom du produit |
N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide |
|---|---|
Formule moléculaire |
C16H19FN2O2S |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C16H19FN2O2S/c1-3-19(4-2)15-10-8-14(9-11-15)18-22(20,21)16-7-5-6-13(17)12-16/h5-12,18H,3-4H2,1-2H3 |
Clé InChI |
TXDSRDZDCNRLJD-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[4-(1,3-Benzothiazol-2-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270594.png)
![6-{[4-(Morpholinomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270595.png)
![N-(2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazin-10-yl)acetamide](/img/structure/B270596.png)


![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine](/img/structure/B270602.png)

![1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B270607.png)
![N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine](/img/structure/B270608.png)
![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]methionine](/img/structure/B270609.png)
![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B270612.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide](/img/structure/B270614.png)

![N-{4-amino-6-[1-(ethylsulfanyl)ethyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine](/img/structure/B270617.png)